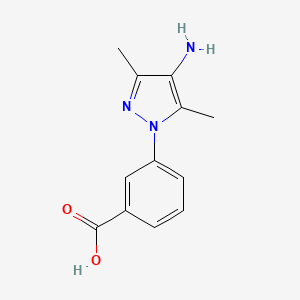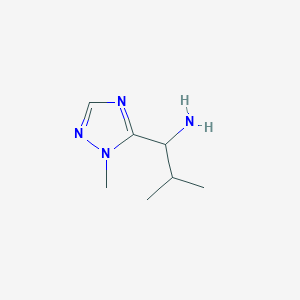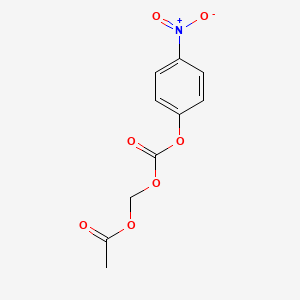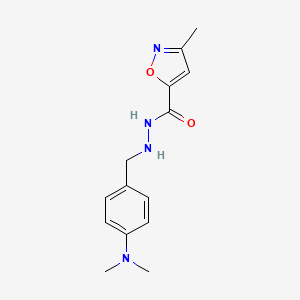
6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one
Overview
Description
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the subject of many publications dealing with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications
PDE9A Inhibitor for Cognitive Disorders
6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one is a selective inhibitor of the PDE9A enzyme. This compound, identified through synthetic chemistry and structure-based drug design, has advanced into clinical trials. Its significance lies in its ability to selectively target PDE9A, a distinction achieved by exploiting key residue differences between PDE9A and PDE1C catalytic sites. Optimized physicochemical properties ensure excellent pharmacokinetics in vitro and in vivo across multiple species, including humans. This compound elevates central cGMP levels in the brain and cerebrospinal fluid of rodents and exhibits procognitive activity in various rodent models. It also shows synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, positioning it as a quality pharmacological tool for exploring clinical hypotheses related to cGMP signaling impairment or cognition-related diseases (Verhoest et al., 2012).
Structural Analysis in Crystallography
The compound demonstrates significant polarization in its electronic structure, as indicated by the interatomic distances in 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and its derivatives. The organic components in these compounds are interconnected through a complex network of hydrogen bonds, forming distinct ring motifs and sheets. This structural intricacy offers insights into molecular interactions and can be pivotal for understanding the compound's behavior in different states and conditions (Orozco et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, ERK1/2, and inhibits their activity . This inhibition results in the disruption of the MAP kinase pathway, which is often overactive in cancer cells . By inhibiting ERK1/2, the compound can potentially slow down or stop the growth of cancer cells .
Biochemical Pathways
The compound affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of cell division, apoptosis, and cell differentiation . By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth . By disrupting the MAP kinase pathway, the compound could induce apoptosis (cell death) in cancer cells . This could potentially lead to a decrease in tumor size and slow the progression of the disease .
Biochemical Analysis
Cellular Effects
6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-9(14)12-8(13-10(6)15)7-4-2-3-5-11-7/h2-5H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONVMUAAGGNQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216463 | |
| Record name | 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-75-1 | |
| Record name | 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10198-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















